molecular formula C4H3I2N3 B1589470 4,6-Diiodopyrimidin-5-amine CAS No. 454685-58-6

4,6-Diiodopyrimidin-5-amine

Cat. No. B1589470
M. Wt: 346.9 g/mol
InChI Key: YKCUYWBKUSVPSM-UHFFFAOYSA-N
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Patent
US07507740B2

Procedure details

4,6-Diiodopyrimidin-5-amine (2.2 g) was dissolved in 1-methyl-2-pyrrolidone (11.5 mL), phenol (656 mg) and potassium carbonate (964 mg) were added, and the mixture was stirred at 100° C. for 16 hrs. After cooling to room temperature, the mixture was diluted with ethyl acetate (200 mL) and washed successively with water (100 mL) and saturated brine (100 mL). The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The residue was separated and purified by silica gel column chromatography (eluent, hexane:ethyl acetate=80:20→20:80) to give the title compound (2.0 g) as an oil.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
solvent
Reaction Step One
Quantity
656 mg
Type
reactant
Reaction Step Two
Quantity
964 mg
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:7]([NH2:8])=[C:6](I)[N:5]=[CH:4][N:3]=1.[C:10]1([OH:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+]>CN1CCCC1=O.C(OCC)(=O)C>[I:1][C:2]1[C:7]([NH2:8])=[C:6]([O:16][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:5]=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
IC1=NC=NC(=C1N)I
Name
Quantity
11.5 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
656 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
964 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
washed successively with water (100 mL) and saturated brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was separated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (eluent, hexane:ethyl acetate=80:20→20:80)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
IC1=NC=NC(=C1N)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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